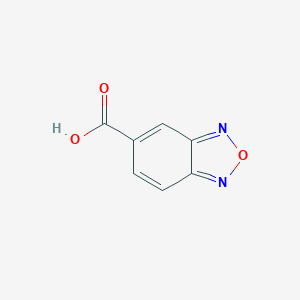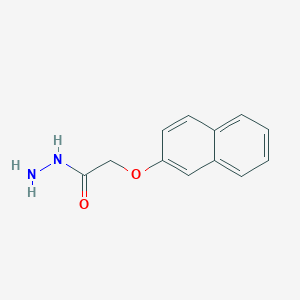![molecular formula C12H11ClN2O B102819 Chlorure de 1 phenyle de pyridine 4-aldoxime [French] CAS No. 19340-14-8](/img/structure/B102819.png)
Chlorure de 1 phenyle de pyridine 4-aldoxime [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorure de 1 phenyle de pyridine 4-aldoxime, also known as PAM-Cl, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxime family of compounds, which are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that is essential for proper nerve function. PAM-Cl has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] has been used extensively in scientific research, particularly in the fields of toxicology and pharmacology. Its ability to reactivate AChE makes it a valuable tool for studying the effects of nerve agents and other toxins that target this enzyme. It has also been used to study the effects of pesticides and other chemicals on the nervous system.
Mecanismo De Acción
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] works by binding to the active site of AChE and reactivating the enzyme. This allows for the restoration of normal nerve function in cases where AChE has been inhibited by toxins or other chemicals. Chlorure de 1 phenyle de pyridine 4-aldoxime [French] has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress in the nervous system.
Biochemical and Physiological Effects:
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] has a wide range of biochemical and physiological effects, including the reactivation of AChE, the inhibition of lipid peroxidation, and the protection against oxidative stress. It has also been shown to have anti-inflammatory and anti-apoptotic properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Chlorure de 1 phenyle de pyridine 4-aldoxime [French] is its ability to reactivate AChE, which makes it a valuable tool for studying the effects of nerve agents and other toxins on the nervous system. It is also relatively easy to synthesize and has a long shelf life. However, Chlorure de 1 phenyle de pyridine 4-aldoxime [French] does have some limitations. It can be toxic in high doses, and its reactivation of AChE may not be effective in all cases.
Direcciones Futuras
There are many potential future directions for research involving Chlorure de 1 phenyle de pyridine 4-aldoxime [French]. One area of interest is the development of new compounds that are more effective at reactivating AChE and protecting against oxidative stress. Another area of interest is the use of Chlorure de 1 phenyle de pyridine 4-aldoxime [French] as a tool for studying the effects of environmental toxins on the nervous system. Additionally, Chlorure de 1 phenyle de pyridine 4-aldoxime [French] may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] can be synthesized using a variety of methods, but one of the most common involves the reaction of 4-cyanopyridine with phenylhydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield Chlorure de 1 phenyle de pyridine 4-aldoxime [French].
Propiedades
Número CAS |
19340-14-8 |
|---|---|
Nombre del producto |
Chlorure de 1 phenyle de pyridine 4-aldoxime [French] |
Fórmula molecular |
C12H11ClN2O |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
(NE)-N-[(1-phenylpyridin-1-ium-4-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C12H10N2O.ClH/c15-13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;/h1-10H;1H |
Clave InChI |
OUVXTINDNVCUCI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C=NO.[Cl-] |
SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C=NO.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C=NO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




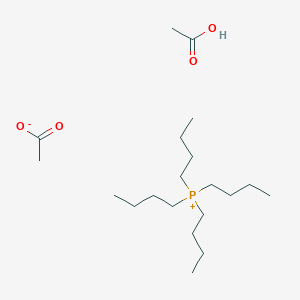

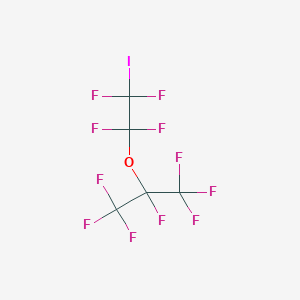
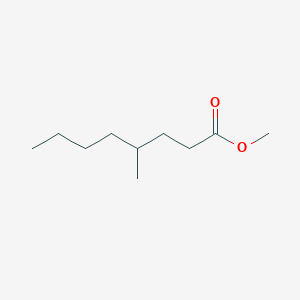
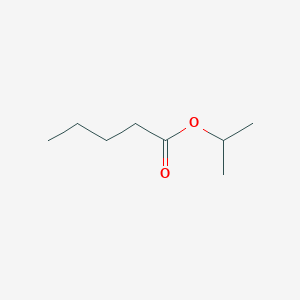
![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)

![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

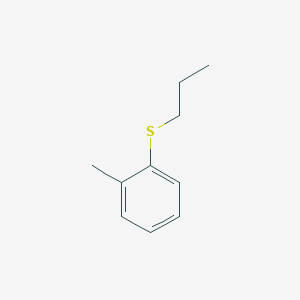
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
